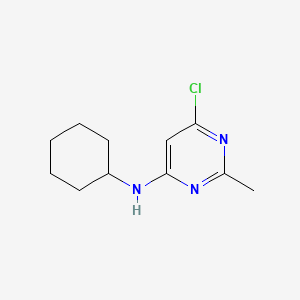

6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine

Description

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Comparison to Pyrimidine Baseline |

|---|---|---|

| C2–N3 | 1.35 | Shorter due to methyl substitution |

| C6–Cl | 1.74 | Standard for aryl chlorides |

| N4–C Cyclohexyl | 1.47 | Reflective of sp³ hybridization |

| C2–C Methyl | 1.54 | Typical for aliphatic C–C bonds |

The methyl group’s electron-donating effect slightly elongates adjacent C–N bonds, while the chlorine atom withdraws electron density, polarizing the ring.

Comparative Structural Analysis with Related Pyrimidine Derivatives

Structural variations among pyrimidine derivatives significantly influence their electronic and steric profiles:

Table 2: Structural Comparison with Analogues

- Electronic Effects : The cyclohexyl group in 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine donates electron density via hyperconjugation, contrasting with the electron-withdrawing chlorine.

- Steric Influence : Bulky N4 substituents (e.g., cyclohexyl vs. cyclopropyl) hinder rotational freedom, affecting binding to biological targets.

- Conformational Flexibility : Derivatives with smaller N4 groups (e.g., methyl) exhibit higher rotational freedom, enhancing solubility but reducing target specificity.

Properties

IUPAC Name |

6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-13-10(12)7-11(14-8)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPOICNRMXPILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The initial key step in the synthesis is the construction of the pyrimidine core. This is typically achieved through a condensation reaction involving:

- β-Dicarbonyl compounds (such as 1,3-diketones or β-ketoesters)

- Guanidine derivatives

The reaction occurs under either acidic or basic conditions, facilitating cyclization to form the pyrimidine ring with appropriate substituents at the 2- and 6-positions. This approach is well-established in heterocyclic chemistry and provides the 2-methyl and 6-chloro substituents after subsequent chlorination steps if necessary.

Nucleophilic Substitution to Introduce the Cyclohexylamino Group

The defining step for 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine synthesis is the nucleophilic substitution of the 6-chloro substituent by cyclohexylamine. This reaction typically proceeds as follows:

- Reagents: Cyclohexylamine

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), ethanol, or similar

- Conditions: Reflux or elevated temperatures (80–120°C)

- Base: Sometimes a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is added to scavenge HCl formed during substitution

This nucleophilic aromatic substitution replaces the chlorine atom with the cyclohexylamino group, yielding the target compound.

Optimization and Purification

- Reaction Monitoring: Thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor the progress of substitution reactions.

- Yield Optimization: Adjusting stoichiometry, temperature, and solvent polarity can improve yields, which for analogous compounds range from 7% to 84% depending on conditions and scale.

- Purification: Column chromatography on silica gel using ethyl acetate/hexane gradients is typically employed to isolate pure product due to byproduct formation during substitution.

Industrial Synthesis Considerations

For industrial-scale production, continuous flow synthesis techniques are increasingly employed to enhance yield, purity, and reproducibility. Automated reactors allow precise control over reaction parameters such as temperature, residence time, and reagent addition, minimizing side reactions and ensuring consistent quality.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrimidine ring formation | Condensation | β-Dicarbonyl compound + guanidine, acidic/basic medium | Forms 2-methylpyrimidine core |

| 6-Chlorination | Electrophilic substitution | POCl₃ or equivalent chlorinating agent | Introduces 6-chloro substituent |

| Nucleophilic substitution | Aromatic nucleophilic substitution | Cyclohexylamine, DMF or ethanol, reflux, base (TEA or DIPEA) | Replaces Cl with cyclohexylamino group |

| Purification | Chromatography | Silica gel, ethyl acetate/hexane gradient | Removes byproducts and unreacted materials |

| Industrial scale synthesis | Continuous flow synthesis | Automated control of temperature, flow rate | Enhances yield and purity |

Additional Research Findings on Reaction Variants

- Analogous pyrimidine derivatives have been synthesized using similar nucleophilic substitution strategies with various amines, indicating the versatility of this method.

- Use of bases such as DIPEA in DMF at room temperature can provide high yields (77–84%) in substitution reactions involving cyclohexylamine analogs.

- Chlorination using POCl₃ followed by direct substitution without intermediate purification has been reported, streamlining synthesis in small-scale lab settings.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-cyclohexyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine or amino positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Pyrimidinone derivatives.

Reduction Products: Reduced pyrimidinamine derivatives.

Substitution Products: Substituted pyrimidinamines.

Scientific Research Applications

6-Chloro-N-cyclohexyl-2-methylpyrimidin-4-amine has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Studied for its potential therapeutic applications in treating diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 4 (N-Substituent)

The nature of the amine substituent at position 4 significantly impacts physicochemical and biological properties.

Key Observations :

Substituent Variations at Positions 2 and 6

Modifications at positions 2 and 6 alter electronic properties and reactivity.

Key Observations :

- Methyl vs.

- Iodine Substitution: The 5-iodo derivative () highlights the role of halogens in tuning bioactivity and enabling diagnostic/therapeutic applications .

Crystallographic and Conformational Comparisons

Crystal structure analyses reveal conformational preferences:

- Dihedral Angles : In ’s fluorophenyl derivative, dihedral angles between the pyrimidine ring and substituents range from 12° to 86°, influencing molecular packing and solubility .

- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures (), whereas the target compound’s cyclohexyl group may favor hydrophobic interactions .

Biological Activity

Overview

6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is being explored for its therapeutic applications, including enzyme inhibition and receptor modulation, which may lead to treatments for various diseases.

| Property | Value |

|---|---|

| IUPAC Name | 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine |

| Molecular Formula | C12H18ClN3 |

| Molecular Weight | 239.74 g/mol |

| InChI Key | GPYBXRQBCGSVCF-UHFFFAOYSA-N |

The synthesis of 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine typically involves the formation of the pyrimidine ring through a condensation reaction followed by the introduction of the cyclohexyl group via nucleophilic substitution. The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to altered cellular processes.

Antifungal Activity

Research has demonstrated that various pyrimidine derivatives exhibit antifungal properties. In a study evaluating a series of pyrimidine derivatives, compounds similar to 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine showed effectiveness against phytopathogenic fungi, indicating potential applications in agriculture .

Enzyme Inhibition

6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine is being investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to disease processes. For instance, compounds with similar structures have shown activity against human adenosine receptors, which play significant roles in neurodegenerative diseases .

Case Studies and Research Findings

- Antifungal Efficacy : A study synthesized various pyrimidine derivatives and tested them against fourteen phytopathogenic fungi. The results indicated that certain derivatives exhibited broad-spectrum antifungal activity, with some showing over 80% efficacy against specific strains .

- Enzyme Targeting : In research focused on multi-target ligands, compounds structurally related to 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine were evaluated for their inhibitory effects on adenosine receptors. The findings suggested selectivity towards A1 and A2A receptors, which could be beneficial in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

The biological activity of 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine can be compared with other pyrimidine derivatives:

| Compound Name | Biological Activity |

|---|---|

| 6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine | Moderate antifungal activity |

| 6-chloro-N-cyclooctyl-2-methylpyrimidin-4-amine | Enhanced receptor binding |

The unique cyclohexyl group in 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine may confer distinct steric and electronic properties that influence its reactivity and biological activity compared to its analogs.

Q & A

Q. Key Considerations :

Q. Example SAR Table :

| Derivative | R Group (C2) | IC₅₀ (μM) | logP |

|---|---|---|---|

| Parent | CH₃ | 0.45 | 2.8 |

| CF₃ | CF₃ | 0.12 | 3.1 |

| OCH₃ | OCH₃ | 1.20 | 2.2 |

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

Resolve discrepancies through controlled experimental replication and meta-analysis :

- Assay Standardization : Use identical cell lines (e.g., HEK293T vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to eliminate variability .

- Structural Confirmation : Verify compound purity (>95% by HPLC) and regiochemistry (X-ray crystallography) to rule out structural misassignment .

- Data Mining : Apply machine learning to identify outliers in published datasets (e.g., anomalous IC₅₀ values due to solvent effects) .

Case Study : Inconsistent antimicrobial activity may arise from differences in bacterial membrane permeability. Use efflux pump inhibitors (e.g., PAβN) to isolate intrinsic activity .

Advanced: What strategies optimize reaction conditions for scalable synthesis?

Methodological Answer:

Apply design of experiments (DoE) and computational modeling :

- DoE Parameters : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (Pd(OAc)₂ vs. XPhos Pd G3) to maximize yield .

- Reaction Kinetics : Use quantum mechanical calculations (DFT) to identify rate-limiting steps (e.g., amine coordination in SNAr) .

- Flow Chemistry : Transition from batch to continuous flow reactors for improved heat/mass transfer and reduced side reactions .

Q. Example Optimization Table :

| Parameter | Low Level | High Level | Optimal |

|---|---|---|---|

| Temperature | 80°C | 100°C | 90°C |

| Catalyst Loading | 1 mol% | 5 mol% | 3 mol% |

| Reaction Time | 6h | 24h | 12h |

Advanced: How can computational methods predict biological target interactions?

Methodological Answer:

Leverage molecular docking and MD simulations :

- Docking Workflow :

- Prepare the compound’s 3D structure (Open Babel).

- Screen against target libraries (e.g., KinaseChem) using AutoDock Vina .

- Validate poses with MM/GBSA binding energy calculations .

- Pharmacophore Modeling : Identify critical interaction points (e.g., H-bond donors near the pyrimidine N1) .

Validation : Compare predictions with experimental binding data (SPR or ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.